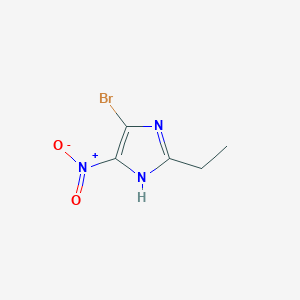

4-bromo-2-ethyl-5-nitro-1H-imidazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-bromo-2-ethyl-5-nitro-1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6BrN3O2/c1-2-3-7-4(6)5(8-3)9(10)11/h2H2,1H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVIJYFFMEHGGES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC(=C(N1)[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6BrN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-bromo-2-ethyl-5-nitro-1H-imidazole: Synthesis, Properties, and Therapeutic Potential

Introduction: The Enduring Significance of Nitroimidazoles in Medicinal Chemistry

The nitroimidazole scaffold is a cornerstone in the edifice of modern medicinal chemistry, representing a unique and highly versatile class of heterocyclic compounds.[1] Since the discovery of azomycin (2-nitroimidazole) as a natural antibiotic in the 1950s, this structural motif has given rise to a multitude of life-saving drugs.[1] Nitroimidazoles are renowned for their broad-spectrum activity against anaerobic bacteria and various parasites, with metronidazole being a prime example of their clinical success.[2] More recently, their therapeutic applications have expanded to include anti-tuberculosis agents, such as delamanid and pretomanid, and as radiosensitizers in cancer therapy.[1]

The biological activity of nitroimidazoles is intrinsically linked to the reductive bioactivation of the nitro group, a process that is particularly efficient under the hypoxic conditions characteristic of anaerobic infections and solid tumors.[1] This mechanism leads to the formation of cytotoxic reactive nitrogen species that can inflict damage on cellular macromolecules, including DNA.[3] The continued exploration of functionalized nitroimidazoles, such as the titular compound 4-bromo-2-ethyl-5-nitro-1H-imidazole , is driven by the quest for novel therapeutic agents with improved efficacy, selectivity, and pharmacokinetic profiles.[4]

This technical guide provides a comprehensive overview of this compound, a molecule for which detailed experimental data is not yet widely published. By leveraging established principles of organic chemistry and drawing upon the extensive literature of closely related analogs, this document will serve as a foundational resource for researchers, scientists, and drug development professionals. We will delve into its predicted chemical properties, propose a viable synthetic pathway, explore its reactivity, and discuss its potential applications in the pharmaceutical landscape.

Physicochemical Properties: A Predictive Analysis

| Property | Predicted Value for this compound | Comparative Data for Analogs |

| Molecular Formula | C₅H₆BrN₃O₂ | 4-bromo-5-nitro-1H-imidazole: C₃H₂BrN₃O₂[5] |

| Molecular Weight | ~236.03 g/mol | 4-bromo-5-nitro-1H-imidazole: 191.97 g/mol [5] |

| Appearance | Likely a pale yellow to white crystalline solid | 5-bromo-4-nitro-1H-imidazole is a white solid.[6] |

| Melting Point | Expected to be in the range of 150-250 °C | 5-bromo-4-nitro-1H-imidazole: 281-282 °C (decomposes)[7] |

| Solubility | Sparingly soluble in water, soluble in polar organic solvents like DMSO and DMF | General nitroimidazoles are soluble in polar organic solvents. |

| pKa | Estimated to be around 5-6 | 5-bromo-4-nitro-1H-imidazole: 5.60 ± 0.10 (Predicted)[7] |

Proposed Synthesis of this compound: A Step-by-Step Workflow

A plausible synthetic route to this compound can be envisioned, starting from a suitable imidazole precursor. The following multi-step synthesis is proposed, leveraging well-established methodologies for the functionalization of the imidazole ring.

Caption: A proposed two-step synthetic workflow for this compound.

Step 1: Nitration of 2-Ethyl-1H-imidazole

The initial step involves the nitration of commercially available 2-ethyl-1H-imidazole to introduce the crucial nitro group. This is typically achieved using a mixture of concentrated sulfuric and nitric acids.

Experimental Protocol:

-

To a stirred solution of 2-ethyl-1H-imidazole in concentrated sulfuric acid, cooled to 0-5 °C in an ice bath, add concentrated nitric acid dropwise.

-

Maintain the temperature below 10 °C during the addition.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, or gently heat to facilitate the reaction, monitoring the progress by TLC. A similar nitration of 4-bromo-1H-imidazole is conducted at 110°C for 1 hour.[6]

-

Carefully pour the reaction mixture onto crushed ice and neutralize with a suitable base, such as sodium carbonate or ammonium hydroxide, until a precipitate forms.

-

Collect the solid product, 2-ethyl-4(5)-nitro-1H-imidazole, by filtration, wash with cold water, and dry.

-

Purify the crude product by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture.

Step 2: Bromination of 2-Ethyl-4(5)-nitro-1H-imidazole

The subsequent step is the bromination of the nitrated intermediate. The directing effects of the existing substituents will influence the position of bromination. The use of N-bromosuccinimide (NBS) or elemental bromine are common methods for this transformation. Direct bromination of 2-nitroimidazole with NBS has been shown to yield 4,5-dibromo-2-nitroimidazole.[8]

Experimental Protocol:

-

Dissolve 2-ethyl-4(5)-nitro-1H-imidazole in a suitable solvent such as dioxane or a chlorinated solvent. The choice of solvent can influence the regioselectivity of the bromination.[9]

-

Add N-bromosuccinimide (NBS) or a solution of bromine in the same solvent portion-wise to the reaction mixture at room temperature.

-

Stir the reaction for several hours to overnight, monitoring by TLC for the consumption of the starting material.

-

Upon completion, quench the reaction with a solution of sodium thiosulfate to remove any unreacted bromine.

-

Extract the product into an organic solvent like ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the resulting this compound by column chromatography on silica gel.

Chemical Reactivity and Potential for Further Functionalization

The chemical reactivity of this compound is dictated by the interplay of its functional groups. The bromine atom, activated by the adjacent electron-withdrawing nitro group, is susceptible to nucleophilic aromatic substitution.[9] This provides a handle for introducing a wide range of substituents at the C4 position, a common strategy in the development of nitroimidazole-based drugs.[10]

The nitro group is the key to the biological activity of this class of compounds, undergoing bioreduction to generate cytotoxic species.[3] The ethyl group at the C2 position may modulate the compound's lipophilicity and metabolic stability, potentially influencing its pharmacokinetic properties.

Caption: Key reactivity and functionalization pathways for this compound.

Predicted Spectroscopic Data

The structural elucidation of this compound would rely on standard spectroscopic techniques. Based on data from analogous compounds, the following spectral characteristics can be anticipated:

-

¹H NMR: A single proton signal for the imidazole ring C-H is expected, likely as a singlet. The ethyl group would present as a quartet and a triplet. For comparison, the ¹H NMR spectrum of 5-bromo-4-nitro-1H-imidazole shows a singlet at δ 7.99 ppm for the C2-H.[6]

-

¹³C NMR: The spectrum would show five distinct carbon signals corresponding to the two imidazole ring carbons, the two carbons of the ethyl group, and the carbon bearing the bromine atom.

-

Mass Spectrometry: The mass spectrum would exhibit a characteristic isotopic pattern for the molecular ion due to the presence of a bromine atom (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio).[11] Fragmentation would likely involve the loss of the nitro group, the bromine atom, and cleavage of the ethyl side chain.

Potential Applications in Drug Discovery and Development

Given the well-established therapeutic importance of the nitroimidazole scaffold, this compound represents a promising starting point for the discovery of new drugs. Its potential applications span several key areas of medicinal chemistry:

-

Antimicrobial Agents: As a member of the nitroimidazole family, this compound is a candidate for development as an antibacterial, particularly against anaerobic bacteria, and as an antiprotozoal agent.[12]

-

Antitubercular Drugs: The success of nitroimidazoles in treating tuberculosis suggests that derivatives of this compound could be explored for activity against Mycobacterium tuberculosis.[1]

-

Oncology: The ability of nitroimidazoles to act as hypoxia-activated radiosensitizers makes them attractive for cancer therapy. This compound could be investigated for its potential to enhance the efficacy of radiation treatment in solid tumors.

-

Hypoxia Imaging Agents: Radiolabeled derivatives of this compound could potentially be developed as imaging agents for detecting hypoxic tissues in tumors and other pathological conditions.[13]

Caption: Simplified mechanism of bioreductive activation of nitroimidazoles in hypoxic versus normoxic cells.

Safety and Handling

Nitroaromatic compounds should be handled with caution due to their potential toxicity and reactivity.[14][15] The following safety precautions are recommended based on data for related substances:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[16]

-

Engineering Controls: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust or vapors.[17]

-

Fire and Explosion Hazard: Nitroaromatic compounds can be flammable and may react violently with strong oxidizing agents, bases, and reducing agents.[15] Keep away from heat, sparks, and open flames.

-

Toxicity: Assume the compound is toxic if swallowed, in contact with skin, or if inhaled. Avoid direct contact and ingestion.

-

First Aid: In case of exposure, seek immediate medical attention. For skin contact, wash the affected area thoroughly with soap and water. For eye contact, flush with copious amounts of water for at least 15 minutes. If inhaled, move to fresh air.[16]

Conclusion

This compound, while not yet extensively characterized in the scientific literature, stands as a compound of significant interest for researchers in medicinal chemistry and drug development. Its structural features, combining the proven bioactivity of the nitroimidazole core with the synthetic versatility of a bromo substituent and a modulating ethyl group, make it a compelling scaffold for the design of novel therapeutic agents. The predictive analysis of its properties, along with the proposed synthetic route and discussion of its reactivity, provides a solid foundation for future experimental investigation. As the need for new and effective treatments for infectious diseases and cancer continues to grow, the exploration of functionalized nitroimidazoles like this compound will undoubtedly remain a vibrant and fruitful area of research.

References

- Chadha, R., & Bhalla, Y. (2004). Medicinal Significance of Nitroimidazoles. JK Science, 6(3), 121-127.

- Upcroft, P., & Upcroft, J. A. (2001). Drug targets and mechanisms of resistance in the anaerobic protozoa. Clinical microbiology reviews, 14(1), 150–164.

- Hu, Y., et al. (2020). Researches and applications of nitroimidazole heterocycles in medicinal chemistry. Bioorganic & Medicinal Chemistry, 28(1), 115183.

- Al-Masoudi, N. A., et al. (2012). 1-[2-Substituted ethyl]-2-methyl-5-nitroimidazole derivatives, synthesis and antibacterial activities. Der Pharma Chemica, 4(2), 701-707.

- National Institute for Occupational Safety and Health. (2019).

- Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Crucial Role of 2-Bromo-4-nitroimidazole in Modern Pharmaceutical Development.

- Wei, H., et al. (2015). Synthesis and evaluation of two novel 2-nitroimidazole derivatives as potential PET radioligands for tumor imaging. Nuclear Medicine and Biology, 42(10), 835-843.

- Pingaew, R., et al. (2022). Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. Molecules, 27(5), 1683.

- Alliouche, H., et al. (2014). Synthesis, Spectroscopic and Structural Studies of New 2-Substituted 4- Nitroimidazoles. Letters in Organic Chemistry, 11(3), 174-179.

-

Lecturio. (2021). Nitroimidazoles. Retrieved from [Link]

-

SpectraBase. (n.d.). 5-Bromo-4-nitroimidazole. Retrieved from [Link]

- BenchChem. (2025). Safety precautions and handling of 2-Hydroxy-6-nitrobenzamide in the lab.

- Carl ROTH. (n.d.).

- Wei, H., et al. (2015). Synthesis and evaluation of two novel 2-nitroimidazole derivatives as potential PET radioligands for tumor imaging. PubMed.

- Hay, M. P., et al. (2012). Efficient synthesis of 2-nitroimidazole derivatives and the bioreductive clinical candidate Evofosfamide (TH-302). Organic Chemistry Frontiers, 1(1), 49-52.

- Asif, M. (2012). Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents. Journal of Chemical and Pharmaceutical Research, 4(10), 4579-4584.

-

PubChem. (n.d.). 2-Bromo-4-nitroimidazole. Retrieved from [Link]

-

PubChem. (n.d.). 4-Bromo-5-nitro-1H-imidazole. Retrieved from [Link]

- Google Patents. (n.d.). CN111646945A - Synthetic method of 4-bromo-2-nitro-1H-imidazole.

- Palmer, B. D., et al. (1993). Preparation and Reactions of Bromo-2-nitro- and Bromo-2- aminoimidazoles. Australian Journal of Chemistry, 46(10), 1529-1541.

- Palmer, B. D., et al. (1993). Synthesis and Reactions of Brominated 2-Nitroimidazoles. Journal of the Chemical Society, Perkin Transactions 1, 1695-1700.

- Alliouche, H., et al. (2014). Synthesis, Spectroscopic and Structural Studies of New 2-Substituted 4- Nitroimidazoles. Ingenta Connect.

- Pati, H. N., et al. (2016). An Improved Kilogram-Scale Synthesis of 2-Bromo-4-nitro-1H-imidazole: A Key Building Block of Nitroimidazole Drugs. Organic Process Research & Development, 20(9), 1646–1652.

- Cavalleri, B., et al. (1978). Synthesis and Biological Activity of New 2-nitroimidazole Derivatives. Journal of Medicinal Chemistry, 21(8), 781-784.

- Moldovean, C., et al. (2024). Exploring Geometrical, Electronic and Spectroscopic Properties of 2-Nitroimidazole-Based Radiopharmaceuticals via Computational Chemistry Methods. International Journal of Molecular Sciences, 25(7), 3705.

- Moldovean, C., et al. (2024). Exploring Geometrical, Electronic and Spectroscopic Properties of 2-Nitroimidazole-Based Radiopharmaceuticals via Computational Chemistry Methods.

- Kumar, G. V. S. R. P. (2013). Direct spectrophotometric determination of 5-nitroimidazoles -A review.

- GOV.UK. (2024). Nitrobenzene - Incident management.

- Palmer, B. D., et al. (1993). Synthesis and reactions of brominated 2-nitroimidazoles. Journal of the Chemical Society, Perkin Transactions 1, (14), 1695-1700.

- Pati, H. N., et al. (2016). An Improved Kilogram-Scale Synthesis of 2-Bromo-4-nitro-1H-imidazole: A Key Building Block of Nitroimidazole Drugs.

- Centers for Disease Control and Prevention. (2011).

- de Souza, M. V. N. (2007). Synthetic Nitroimidazoles: Biological Activities and Mutagenicity Relationships. Current Medicinal Chemistry, 14(22), 2397-2405.

- Anderson, R. F., et al. (2011). Structure-activity relationships of antitubercular nitroimidazoles. I. Structural features associated with aerobic and anaerobic activities of 4- and 5-nitroimidazoles. Journal of Medicinal Chemistry, 54(23), 8153–8165.

- de Souza, M. V. N. (2007). Synthetic Nitroimidazoles: Biological Activities and Mutagenicity Relationships.

-

SpectraBase. (n.d.). 4-Bromo-1H-imidazole. Retrieved from [Link]

- Wu, G., et al. (2023). Cost-Effective and Scalable Synthesis of 4-Bromo-1,2-dimethyl- 1H-imidazole. Synlett, 34(15), 1619-1622.

- BenchChem. (2025).

- Agilent Technologies. (2019). Analysis of Nitroimidazoles in Egg Using Agilent Captiva EMR−Lipid and LC/MS/MS.

- Gadaj, A., et al. (2014). Determination of nitroimidazole residues in aquaculture tissue using ultra high performance liquid chromatography coupled to tandem mass spectrometry.

- Lindon, J. C., et al. (2004). The oa-TOF mass spectra of the major bromine-containing peaks shown in...

Sources

- 1. Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. lecturio.com [lecturio.com]

- 4. researchgate.net [researchgate.net]

- 5. 4-Bromo-5-nitro-1H-imidazole | C3H2BrN3O2 | CID 135408628 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 5-BROMO-4-NITRO-1H-IMIDAZOLE synthesis - chemicalbook [chemicalbook.com]

- 7. 5-BROMO-4-NITRO-1H-IMIDAZOLE CAS#: 6963-65-1 [amp.chemicalbook.com]

- 8. Synthesis and reactions of brominated 2-nitroimidazoles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. nbinno.com [nbinno.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. mdpi.com [mdpi.com]

- 13. Synthesis and evaluation of two novel 2-nitroimidazole derivatives as potential PET radioligands for tumor imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 14. agilent.com [agilent.com]

- 15. Nitrocompounds, Aromatic: Physical & Chemical Hazards [iloencyclopaedia.org]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

synthesis of 4-bromo-2-ethyl-5-nitro-1H-imidazole

An In-depth Technical Guide to the Synthesis of 4-bromo-2-ethyl-5-nitro-1H-imidazole

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive, research-level overview of a proposed synthetic pathway for this compound, a heterocyclic compound of significant interest to medicinal chemists and drug development professionals. Nitroimidazole derivatives are foundational scaffolds in the development of therapeutics for infectious diseases and oncology, primarily due to their mechanism of action involving bioreductive activation under hypoxic conditions.[1][2] This document elucidates a logical, multi-step synthesis beginning from the accessible precursor 2-ethyl-1H-imidazole. The guide offers detailed mechanistic insights, step-by-step experimental protocols, and critical analysis of reaction parameters, grounded in established chemical principles and supported by authoritative literature.

Introduction: The Significance of Substituted Nitroimidazoles

The nitroimidazole scaffold is a cornerstone in modern pharmacology. Compounds bearing this moiety are renowned for their efficacy against anaerobic bacteria and various protozoa.[3][] The canonical example, metronidazole, remains a frontline treatment for infections caused by such organisms.[5][6] The therapeutic activity of these compounds is contingent upon the reductive activation of the nitro group within the target cell, a process that is significantly more efficient in the low-oxygen (hypoxic) environments characteristic of anaerobic microbes and solid tumors.[2] This activation cascade generates reactive nitrogen species, including nitroso and hydroxylamine intermediates, which induce cytotoxic effects through mechanisms like DNA strand scission and protein damage.[2][]

The strategic functionalization of the imidazole ring—by introducing substituents such as halogens and alkyl groups—allows for the fine-tuning of the molecule's physicochemical properties, including lipophilicity, metabolic stability, and redox potential. This modulation can enhance therapeutic efficacy, broaden the spectrum of activity, and overcome mechanisms of drug resistance.[6][7] The target molecule, this compound (CAS 18874-51-6), incorporates an ethyl group at the C2 position, a nitro group at C5, and a bromine atom at C4. This specific arrangement presents a valuable platform for further chemical elaboration in drug discovery programs.

Proposed Synthetic Strategy: A Retrosynthetic Analysis

A direct, single-pot synthesis for this compound is not prominently described in current literature. Therefore, a logical multi-step pathway is proposed, built upon well-established transformations of the imidazole core. The retrosynthetic analysis, shown below, deconstructs the target molecule into readily available precursors.

The synthesis logically proceeds via two key electrophilic aromatic substitution reactions on a 2-ethyl-1H-imidazole starting material: nitration followed by bromination. The order of these steps is critical. Introducing the strongly deactivating nitro group first will direct the subsequent bromination.

Caption: Retrosynthetic pathway for the target compound.

Synthesis Pathway and Mechanistic Considerations

The proposed forward synthesis involves a two-step sequence starting from 2-ethyl-1H-imidazole.

Caption: Proposed two-step synthesis workflow.

Step 1: Nitration of 2-Ethyl-1H-imidazole

The initial step is the nitration of the 2-ethyl-1H-imidazole ring. This is a classic electrophilic aromatic substitution.

-

Causality of Reagent Choice: A mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) is the standard and most effective reagent for nitrating heterocyclic systems.[8] Sulfuric acid acts as a catalyst, protonating nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. The reaction is typically exothermic and requires careful temperature control to prevent over-nitration and side reactions.[9][10]

-

Regioselectivity: The nitration of substituted imidazoles can yield a mixture of isomers. For 2-substituted imidazoles, nitration predominantly occurs at the C4 and C5 positions. The ethyl group at C2 is weakly activating and directs ortho/para (C4 and C5), while the ring nitrogens also influence the position of substitution. The final product is often a tautomeric mixture of 2-ethyl-4-nitro-1H-imidazole and 2-ethyl-5-nitro-1H-imidazole, which are often difficult to separate and may be used as a mixture in the subsequent step.[8] For the purpose of this synthesis, we will refer to the product as 2-ethyl-4(5)-nitro-1H-imidazole.

Step 2: Bromination of 2-Ethyl-4(5)-nitro-1H-imidazole

The second step involves the selective bromination of the nitrated intermediate.

-

Causality of Reagent Choice: N-Bromosuccinimide (NBS) is an excellent choice for this transformation as it provides a low, steady concentration of electrophilic bromine, which can lead to more selective reactions with fewer side products compared to using elemental bromine (Br₂).[11][12] The reaction can be initiated by radical initiators or performed under acidic conditions.

-

Regioselectivity: The pre-existing substituents on the imidazole ring dictate the position of bromination. The nitro group is a powerful electron-withdrawing group and a meta-director, strongly deactivating the ring to further electrophilic attack. The ethyl group is weakly activating. In the 2-ethyl-5-nitro-1H-imidazole tautomer, the C4 position is the most activated site available for electrophilic substitution. The powerful deactivating effect of the nitro group at C5 makes the adjacent C4 the most probable site for bromination, leading to the desired this compound product.

Detailed Experimental Protocols

The following protocols are model procedures based on established methods for analogous compounds.[9][13] Researchers must conduct their own risk assessments and optimizations.

Protocol 1: Synthesis of 2-Ethyl-4(5)-nitro-1H-imidazole

| Parameter | Value/Description | Source |

| Starting Material | 2-Ethyl-1H-imidazole | Commercially Available |

| Reagents | Fuming Nitric Acid (≥90%), Sulfuric Acid (98%) | [9][10] |

| Solvent | Sulfuric Acid (acts as solvent and catalyst) | [8] |

| Temperature | 0°C to 110°C (controlled addition and heating) | [13] |

| Work-up | Quenching on ice, neutralization | [13] |

Step-by-Step Methodology:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, cautiously add 100 mL of concentrated sulfuric acid (98%). Cool the flask in an ice-salt bath to 0°C.

-

Substrate Addition: Slowly add 2-ethyl-1H-imidazole (0.10 mol, 9.61 g) in portions to the stirred sulfuric acid, ensuring the temperature does not exceed 10°C.

-

Nitrating Mixture: In a separate beaker, prepare the nitrating mixture by cautiously adding 11 mL (0.25 mol) of fuming nitric acid to 20 mL of concentrated sulfuric acid, pre-cooled to 0°C.

-

Nitration: Add the nitrating mixture dropwise from the dropping funnel to the imidazole solution over 1 hour, maintaining the reaction temperature below 5°C.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Slowly heat the reaction mixture to 100-110°C and maintain for 2 hours.[13]

-

Work-up: Cool the reaction mixture to room temperature and then carefully pour it onto 500 g of crushed ice with vigorous stirring.

-

Neutralization & Isolation: Cool the resulting solution in an ice bath and neutralize by the slow addition of a concentrated ammonium hydroxide solution until the pH is approximately 7. A yellow precipitate will form.

-

Purification: Filter the solid product, wash thoroughly with cold water, and dry under vacuum. The crude product can be recrystallized from an ethanol/water mixture to yield 2-ethyl-4(5)-nitro-1H-imidazole.

Protocol 2: Synthesis of this compound

| Parameter | Value/Description | Source |

| Starting Material | 2-Ethyl-4(5)-nitro-1H-imidazole | From Protocol 1 |

| Reagents | N-Bromosuccinimide (NBS) | [11][12] |

| Solvent | Acetonitrile or Dioxane | [11] |

| Temperature | Reflux | [11] |

| Work-up | Solvent removal, extraction | N/A |

Step-by-Step Methodology:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-ethyl-4(5)-nitro-1H-imidazole (0.05 mol, 7.05 g) and 150 mL of acetonitrile.

-

Reagent Addition: Add N-Bromosuccinimide (NBS) (0.055 mol, 9.79 g) to the solution in one portion.

-

Reaction Progression: Heat the mixture to reflux (approx. 82°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Isolation: Dissolve the resulting residue in ethyl acetate (200 mL) and wash with a 10% sodium thiosulfate solution (2 x 50 mL) to remove any unreacted bromine, followed by a brine wash (50 mL).

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield pure this compound.

Product Characterization

The identity and purity of the final product and intermediate should be confirmed using standard analytical techniques.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected ¹H NMR (δ, ppm) | Expected ¹³C NMR (δ, ppm) |

| 2-Ethyl-4(5)-nitro-1H-imidazole | C₅H₇N₃O₂ | 141.13 | 1.3 (t, 3H, CH₃), 2.8 (q, 2H, CH₂), 7.9-8.2 (s, 1H, imidazole-H), 12-13 (br s, 1H, NH) | 12 (CH₃), 21 (CH₂), 120-140 (imidazole carbons), 145-150 (C-NO₂) |

| This compound | C₅H₆BrN₃O₂ | 220.03 | 1.4 (t, 3H, CH₃), 2.9 (q, 2H, CH₂), 13-14 (br s, 1H, NH) | 12 (CH₃), 22 (CH₂), 110-145 (imidazole carbons) |

Note: NMR chemical shifts are approximate and will depend on the solvent used. The absence of a proton signal in the 7.9-8.2 ppm range for the final product indicates successful substitution on the imidazole ring.

Safety and Handling Precautions

-

Acids: Concentrated nitric and sulfuric acids are extremely corrosive and strong oxidizing agents. Handle with extreme care in a chemical fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves.

-

Nitration Reactions: Nitration reactions are highly exothermic and can run away if not properly controlled. Ensure adequate cooling and slow, controlled addition of reagents.

-

Brominating Agents: N-Bromosuccinimide is a lachrymator and is harmful if inhaled or swallowed. Handle in a well-ventilated fume hood.

-

Solvents: Organic solvents like acetonitrile and ethyl acetate are flammable. Avoid open flames and ensure proper ventilation.

Conclusion

This technical guide outlines a robust and chemically sound two-step synthetic pathway for this compound, a molecule with high potential as a building block in drug discovery. The strategy relies on sequential electrophilic nitration and bromination of a 2-ethyl-1H-imidazole precursor. By carefully selecting reagents and controlling reaction conditions, particularly temperature and solvent, the synthesis can be guided to achieve the desired regiochemical outcome. The detailed protocols and mechanistic discussions provided herein serve as a valuable resource for researchers aiming to synthesize and explore this and other functionalized nitroimidazole scaffolds for the development of next-generation therapeutics.

References

-

Çalışkan, E., & Gümüş, S. (2018). Synthesis and antimicrobial activities of some new nitroimidazole derivatives. Turkish Journal of Chemistry. [Link]

-

Wikipedia. (n.d.). Nitroimidazole. [Link]

-

Manisha N. Trivedi et al. (2011). Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents. Journal of Chemical and Pharmaceutical Research, 3(1), 313-319. [Link]

-

Grant, H. G., et al. (1985). Preparation and Reactions of Bromo-2-nitro- and Bromo-2-aminoimidazoles. Australian Journal of Chemistry, 38(10), 1463-1473. [Link]

-

Asadipour, A., et al. (2016). Synthesis and Biological Evaluation of New Nitroimidazole Derivatives as Anti-Helicobacter pylori Agents Against Metronidazole-Resistant Strains. Molecules, 21(1), 53. [Link]

-

Kucherov, F. A., et al. (2015). Experimental Comparison of 2-methylimidazole Nitration by Nitric Acid and Nitrate Salts of Alkali Metals. ResearchGate. [Link]

- Pevzner, M. S. (1975). Safe nitration of 2-methylimidazole.

- CN111646945A - Synthetic method of 4-bromo-2-nitro-1H-imidazole. (2020).

- US4209631A - Process for the safe nitration of 2-methylimidazole. (1980).

- DE2310414A1 - Safe nitration of 2-methylimidazole. (1973).

-

Kucherov, F. A., et al. (2015). Experimental Comparison of 2-methylimidazole Nitration by Nitric Acid and Nitrate Salts of Alkali Metals. Advanced Materials Research, 1085, 203-206. [Link]

-

ResearchGate. (n.d.). Scheme 1. Synthesis of imidazole derivative Ethyl 2-(cyanomethyl)-1H-benzo[d]imidazole-5-carboxylate (2). [Link]

-

PubChem. (n.d.). 4-Bromo-5-nitro-1H-imidazole. [Link]

-

PubChem. (n.d.). 4-Bromo-2-nitro-1H-imidazole. [Link]

-

Zhang, L., et al. (2016). Synthesis and evaluation of two novel 2-nitroimidazole derivatives as potential PET radioligands for tumor imaging. Bioorganic & Medicinal Chemistry Letters, 26(15), 3532-3537. [Link]

-

Butler, D. N., et al. (1987). Synthesis and reactions of brominated 2-nitroimidazoles. Journal of the Chemical Society, Perkin Transactions 1, 739-746. [Link]

-

Hakmaoui, Y., et al. (2022). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. Der Pharma Chemica, 14(4), 12-16. [Link]

-

European Patent Office. (2013). Method for preparing 1-substituted-4-nitroimidazole compound. (EP 2644599 A1). [Link]

-

ResearchGate. (n.d.). An Improved Kilogram-Scale Synthesis of 2-Bromo-4-nitro-1H-imidazole: A Key Building Block of Nitroimidazole Drugs. [Link]

-

Organic Syntheses. (n.d.). 1H-Imidazole-2-carboxaldehyde. [Link]

-

Royal Society of Chemistry. (2020). Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry. [Link]

-

RoCo Global. (n.d.). 1-Ethyl-2-methylimidazole, >98%. [Link]

-

Photodissociation of bromine-substituted nitroimidazole radiosensitizers. (2023). Physical Chemistry Chemical Physics. [Link]

-

Photodissociation of bromine-substituted nitroimidazole radiosensitizers. (2023). UTUPub. [Link]

-

Hakmaoui, Y., et al. (2022). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-méthyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. ResearchGate. [Link]

-

ResearchGate. (2019). Sequential bromination and methylation of 2-methyl-5-nitro-1H-imidazole (218). [Link]

-

Kumar, V., et al. (2022). Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. Molecules, 27(11), 3539. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jocpr.com [jocpr.com]

- 5. Synthesis and antimicrobial activities of some new nitroimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and Biological Evaluation of New Nitroimidazole Derivatives as Anti-Helicobacter pylori Agents Against Metronidazole-Resistant Strains - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Photodissociation of bromine-substituted nitroimidazole radiosensitizers - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 8. Nitroimidazole - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. CH562805A5 - Safe nitration of 2-methylimidazole - by reaction in presence of excess nitric acid or residual liquor from an earlier reaction - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis and reactions of brominated 2-nitroimidazoles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 13. 5-BROMO-4-NITRO-1H-IMIDAZOLE synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to 4-bromo-2-ethyl-5-nitro-1H-imidazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-bromo-2-ethyl-5-nitro-1H-imidazole (CAS No. 18874-51-6), a heterocyclic compound belonging to the pharmacologically significant class of nitroimidazoles. While specific literature on this particular molecule is limited, this document synthesizes available data and extrapolates from closely related analogs to present a detailed account of its physicochemical properties, a plausible synthetic route, expected reactivity, and potential applications in drug discovery. The guide is intended to serve as a foundational resource for researchers interested in the exploration of novel nitroimidazole derivatives as therapeutic agents.

Introduction: The Significance of the Nitroimidazole Scaffold

Nitroimidazoles are a cornerstone in medicinal chemistry, renowned for their broad spectrum of biological activities.[1][2] Since the discovery of azomycin (2-nitroimidazole) in the 1950s, this class of compounds has yielded numerous life-saving drugs.[3] The quintessential feature of these molecules is the nitro group attached to the imidazole ring, which is crucial for their mechanism of action, particularly against anaerobic organisms and hypoxic cancer cells.[1]

Prominent members of the nitroimidazole family, such as metronidazole and benznidazole, are indispensable in treating infections caused by anaerobic bacteria and protozoa.[3][4] The therapeutic effect of 5-nitroimidazoles is attributed to the reductive activation of the nitro group within the target cells, leading to the formation of cytotoxic radicals that damage DNA and other vital macromolecules.[1] This mechanism of action makes them highly effective in the low-oxygen environments characteristic of anaerobic infections and solid tumors.

The subject of this guide, this compound, is a functionalized derivative with potential for novel therapeutic applications. The presence of a bromine atom can modulate the compound's lipophilicity and electronic properties, potentially influencing its pharmacokinetic profile and biological activity. The 2-ethyl substituent may also impact its metabolic stability and interaction with biological targets.

Physicochemical Properties

Detailed experimental data for this compound is not extensively reported in the literature. However, based on its structure and data from similar compounds, the following properties can be anticipated.

| Property | Value | Source |

| CAS Number | 18874-51-6 | [5] |

| Molecular Formula | C₅H₆BrN₃O₂ | Inferred |

| Molecular Weight | 220.02 g/mol | Inferred |

| IUPAC Name | This compound | [5] |

| Appearance | Likely a solid | Inferred |

| Solubility | Expected to be soluble in organic solvents | Inferred |

Note: The molecular formula and weight are calculated based on the chemical structure. Other properties are extrapolated from related bromo-nitroimidazole compounds.

Synthesis and Purification

Caption: Proposed synthetic workflow for this compound.

Step 1: Synthesis of 2-ethyl-1H-imidazole (Precursor)

The imidazole ring can be constructed through various methods. A common approach is the reaction of a 1,2-dicarbonyl compound (like glyoxal), an aldehyde, and ammonia.[6]

Protocol:

-

In a reaction vessel, combine glyoxal, propionaldehyde, and a source of ammonia (e.g., ammonium hydroxide).

-

The reaction is typically carried out in a suitable solvent, such as a lower alcohol or water.

-

The mixture is heated to facilitate the condensation and cyclization reactions.

-

Upon completion, the reaction mixture is cooled, and the product, 2-ethyl-1H-imidazole, is isolated and purified, for instance, by distillation or crystallization.

Step 2: Nitration of 2-ethyl-1H-imidazole

The nitration of the imidazole ring is a crucial step. The conditions for nitration must be carefully controlled to achieve the desired regioselectivity. For many imidazoles, a mixture of nitric acid and sulfuric acid is effective.[7][8]

Protocol:

-

Dissolve 2-ethyl-1H-imidazole in concentrated sulfuric acid with cooling.

-

Slowly add a nitrating mixture of concentrated nitric acid and sulfuric acid, maintaining a low temperature to control the exothermic reaction.

-

After the addition is complete, the reaction mixture may be stirred at a slightly elevated temperature to ensure complete reaction.

-

The reaction is quenched by pouring it onto ice, followed by neutralization with a base (e.g., ammonia) to precipitate the product, 2-ethyl-5-nitro-1H-imidazole.

-

The crude product is then filtered, washed, and purified by recrystallization.

Step 3: Bromination of 2-ethyl-5-nitro-1H-imidazole

The final step is the introduction of the bromine atom onto the imidazole ring. Electrophilic bromination using reagents like N-bromosuccinimide (NBS) or bromine is a standard method.[9] The nitro group is a deactivating group, which will direct the incoming electrophile to the C4 position.

Protocol:

-

Dissolve 2-ethyl-5-nitro-1H-imidazole in a suitable solvent (e.g., a chlorinated solvent or acetic acid).

-

Add the brominating agent (e.g., NBS) portion-wise to the solution. A radical initiator may be required if using NBS in certain solvents.

-

The reaction mixture is stirred, possibly with heating, until the starting material is consumed (monitored by TLC).

-

Upon completion, the reaction mixture is worked up to remove any unreacted bromine and by-products.

-

The crude product is purified by column chromatography or recrystallization to yield pure this compound.

Chemical Reactivity and Putative Mechanism of Action

The reactivity of this compound is dictated by the interplay of the imidazole ring and its substituents. The nitro group is strongly electron-withdrawing, which deactivates the ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution. The bromine atom at the C4 position can potentially be displaced by strong nucleophiles.

The biological activity of nitroimidazoles is intrinsically linked to the reductive metabolism of the nitro group. It is hypothesized that this compound would follow a similar mechanism of action.

Caption: Putative mechanism of action for this compound.

Mechanism Explained:

-

Cellular Uptake: The compound, being relatively lipophilic, is expected to passively diffuse across the cell membranes of target organisms.

-

Reductive Activation: In the low-oxygen environment of anaerobic cells, the nitro group undergoes a one-electron reduction, catalyzed by nitroreductases, to form a nitroso radical anion.

-

Generation of Cytotoxic Species: This highly reactive radical can then undergo further transformations to generate other reactive nitrogen species.

-

Cellular Damage: These reactive species can covalently bind to and cause damage to critical cellular components, including DNA, leading to strand breaks and loss of helical structure, as well as proteins, impairing their function.

-

Cell Death: The accumulation of this damage ultimately results in cell death.

Potential Applications in Drug Development

Given the well-established therapeutic profile of the nitroimidazole class, this compound holds promise in several areas of drug development.

-

Antimicrobial Agents: There is a high potential for activity against anaerobic bacteria (e.g., Clostridium, Bacteroides) and protozoal parasites (e.g., Giardia, Trichomonas, Entamoeba).[3][4] The ethyl and bromo substituents could enhance efficacy or overcome resistance mechanisms observed with existing drugs.

-

Anticancer Therapy: As a hypoxia-activated prodrug, it could be investigated as a radiosensitizer or a standalone cytotoxic agent for treating solid tumors.[10] The hypoxic core of many tumors provides the ideal environment for the reductive activation of the nitro group.

-

Antitubercular Agents: Recently, nitroimidazoles like delamanid and pretomanid have emerged as potent drugs against multidrug-resistant tuberculosis.[11] This opens up the possibility of exploring this compound for activity against Mycobacterium tuberculosis.

Safety and Handling

Specific toxicology data for this compound is not available. However, based on the safety data for related bromo-nitro-imidazoles, the following precautions should be observed:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents. Keep the container tightly sealed.

-

Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Conclusion

This compound is a promising, yet underexplored, member of the nitroimidazole family. While specific experimental data is sparse, this guide provides a solid theoretical framework for its synthesis, properties, and potential applications based on the rich chemistry of its analogs. The unique combination of substituents on the imidazole core warrants further investigation of this compound as a potential lead for the development of new therapeutics to combat infectious diseases and cancer. Future research should focus on validating the proposed synthetic route, characterizing its physicochemical properties, and evaluating its biological activity in relevant in vitro and in vivo models.

References

-

Der Pharma Chemica. 1-[2-Substituted ethyl]-2-methyl-5-nitroimidazole derivatives, synthesis and antibacterial activities. Available at: [Link]

-

PMC. 2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl 2-bromobenzoate. Available at: [Link]

-

PubChem. 4-Bromo-5-nitro-1H-imidazole. Available at: [Link]

-

Royal Society of Chemistry. Electronic Supplementary Material (ESI) for RSC Advances. Available at: [Link]

-

CiNii. PREPARATION OF SYNTHETICALLY USEFUL 2-Am-1H-IMIDAZOLES BY AN AUMOXIDATION OF 15-IMIDAZOLYI-2-METHANOL DERIVATIVES. Available at: [Link]

- Google Patents. CN111646945A - Synthetic method of 4-bromo-2-nitro-1H-imidazole.

-

Journal of Chemical and Pharmaceutical Research. Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents. Available at: [Link]

-

ResearchGate. ChemInform Abstract: Synthetic Nitroimidazoles: Biological Activities and Mutagenicity Relationships. Available at: [Link]

-

Sci-Hub. Synthetic Nitroimidazoles: Biological Activities and Mutagenicity Relationships. Available at: [Link]

-

ResearchGate. Scheme 1. Synthesis of imidazole derivative Ethyl 2-(cyanomethyl). Available at: [Link]

-

Common Organic Chemistry. Bromination - Common Conditions. Available at: [Link]

-

MDPI. Synthetic Nitroimidazoles: Biological Activities and Mutagenicity Relationships. Available at: [Link]

-

Biblioteka Nauki. Preparation of Imidazolium 2,4,5-Trinitroimidazolate from Derivatives of Imidazole and Its Oxidation Under Nitration. Available at: [Link]

- Google Patents. US3487087A - Nitration of imidazoles.

-

Journal of the Chemical Society, Perkin Transactions 1. Synthesis and reactions of brominated 2-nitroimidazoles. Available at: [Link]

- Google Patents. US4209631A - Process for the safe nitration of 2-methylimidazole.

-

European Patent Office. Method for preparing 1-substituted-4-nitroimidazole compound. Available at: [Link]

- Google Patents. CN102924381A - 2-methylimidazole preparation method.

-

Der Pharma Chemica. Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-méthyl-5-nitroimidazole and 4 nitroimidazole as. Available at: [Link]

- Google Patents. CH562805A5 - Safe nitration of 2-methylimidazole.

- Google Patents. WO2007134187A2 - Processes for nitration of n-substituted imidazoles.

-

National Institutes of Health. Structure-activity relationships of antitubercular nitroimidazoles. I. Structural features associated with aerobic and anaerobic activities of 4. Available at: [Link]

-

Royal Society of Chemistry. An ammonium molybdate deposited amorphous silica coated iron oxide magnetic core-shell nanocomposite for the efficient synthesis of 2-benzimidazoles using hydrogen peroxide. Available at: [Link]

-

Journal of the Chemical Society, Perkin Transactions 1. Synthesis and reactions of brominated 2-nitroimidazoles. Available at: [Link]

-

Royal Society of Chemistry. Molecular tunability of surface-functionalized metal nanocrystals for selective electrochemical CO2 reduction - Supporting Information. Available at: [Link]

-

Organic Chemistry Portal. Imidazole synthesis. Available at: [Link]

-

ResearchGate. An Improved Kilogram-Scale Synthesis of 2-Bromo-4-nitro-1H-imidazole: A Key Building Block of Nitroimidazole Drugs. Available at: [Link]

-

PubChem. 4-Bromo-2-nitro-1H-imidazole. Available at: [Link]

-

Organic Syntheses. 1H-Imidazole-2-carboxaldehyde. Available at: [Link]

-

Lead Sciences. 4-Bromo-5-nitroimidazole. Available at: [Link]

-

PubChem. 2-Bromo-4-nitroimidazole. Available at: [Link]

-

National Institutes of Health. 4-Bromo-5-nitroimidazolidine. Available at: [Link]

Sources

- 1. jocpr.com [jocpr.com]

- 2. mdpi.com [mdpi.com]

- 3. sci-hub.box [sci-hub.box]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. This compound | 18874-51-6 [chemicalbook.com]

- 6. Imidazole synthesis [organic-chemistry.org]

- 7. bibliotekanauki.pl [bibliotekanauki.pl]

- 8. CH562805A5 - Safe nitration of 2-methylimidazole - by reaction in presence of excess nitric acid or residual liquor from an earlier reaction - Google Patents [patents.google.com]

- 9. Bromination - Common Conditions [commonorganicchemistry.com]

- 10. researchgate.net [researchgate.net]

- 11. Structure-activity relationships of antitubercular nitroimidazoles. I. Structural features associated with aerobic and anaerobic activities of 4- and 5-nitroimidazoles - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 4-bromo-2-ethyl-5-nitro-1H-imidazole

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals interested in the synthesis, characterization, and potential applications of 4-bromo-2-ethyl-5-nitro-1H-imidazole. This document provides a detailed examination of its chemical properties, a plausible synthetic pathway, and methods for its analytical characterization.

Introduction: The Significance of Nitroimidazoles

Nitroimidazoles are a prominent class of heterocyclic compounds that have attracted significant attention in medicinal chemistry due to their wide range of pharmacological activities.[1] The core imidazole ring, substituted with a nitro group, is a critical pharmacophore found in numerous approved drugs and clinical candidates.[2] These compounds are particularly renowned for their effectiveness against anaerobic bacteria and protozoa, as well as their use as radiosensitizers in cancer therapy.[1][2]

The biological activity of nitroimidazoles is largely attributed to the bioreductive activation of the nitro group under hypoxic conditions, which are characteristic of solid tumors and anaerobic infections. This reduction leads to the formation of cytotoxic reactive nitrogen species that can induce cellular damage, including DNA strand breaks.[1] The substitution pattern on the imidazole ring, such as the presence of a bromo group and an ethyl group in this compound, can significantly influence the compound's physicochemical properties, metabolic stability, and biological activity.

Physicochemical Properties

The fundamental physicochemical properties of this compound are crucial for its handling, formulation, and interpretation of biological data.

| Property | Value | Source |

| IUPAC Name | This compound | - |

| CAS Number | 18874-51-6 | [3] |

| Molecular Formula | C₅H₆BrN₃O₂ | [3] |

| Molecular Weight | 220.02 g/mol | [3] |

| SMILES | O=[O-] | [3] |

Synthesis Pathway and Rationale

Proposed Synthetic Workflow

The synthesis can be logically broken down into three key transformations: nitration, bromination, and purification.

Sources

- 1. Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview | MDPI [mdpi.com]

- 2. Design and synthesis of 2-nitroimidazoles with variable alkylating and acylating functionality - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 18874-51-6|this compound|BLD Pharm [bldpharm.com]

- 4. Synthesis and evaluation of two novel 2-nitroimidazole derivatives as potential PET radioligands for tumor imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Biological Evaluation of New Nitroimidazole Derivatives as Anti-Helicobacter pylori Agents Against Metronidazole-Resistant Strains - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Strategic Importance of 4-bromo-2-ethyl-5-nitro-1H-imidazole

An In-Depth Technical Guide to 4-bromo-2-ethyl-5-nitro-1H-imidazole: Synthesis, Characterization, and Applications in Drug Discovery

Senior Application Scientist Note: This document provides a comprehensive technical overview of this compound, a heterocyclic compound of significant interest in medicinal chemistry. The guide is structured to deliver not just procedural steps but also the underlying scientific rationale, catering to researchers, scientists, and drug development professionals. We will delve into its fundamental properties, a robust synthetic pathway, reactivity, and its potential as a versatile scaffold for therapeutic agents.

This compound (CAS No: 18874-51-6) is a substituted nitroimidazole derivative.[1] Its structure is built upon the imidazole core, a five-membered aromatic heterocycle that is a constituent of essential biological molecules like the amino acid histidine. The strategic placement of its functional groups—an ethyl group at position 2, a bromine atom at position 4, and a nitro group at position 5—imparts a unique combination of chemical reactivity and biological potential.

The nitroimidazole class of compounds is renowned in pharmacology, forming the basis of numerous antibacterial and antiprotozoal drugs.[2] Their mechanism of action often relies on the reductive activation of the nitro group under the hypoxic (low oxygen) conditions characteristic of anaerobic bacteria or solid tumors.[3] This bio-reduction generates reactive radical species that induce cytotoxic damage to cellular macromolecules like DNA.[3]

The substituents on the this compound scaffold are not merely decorative; they are functional modulators:

-

2-Ethyl Group: Modifies the steric and electronic profile of the molecule, influencing its solubility and interaction with biological targets.

-

5-Nitro Group: The cornerstone of its potential bioactivity, serving as a latent cytotoxic agent awaiting reductive activation.[2]

-

4-Bromo Group: A highly valuable synthetic handle. The bromine atom can be readily displaced or utilized in various metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira), enabling the synthesis of diverse libraries of derivatives for structure-activity relationship (SAR) studies.[3][4]

This guide will provide the technical foundation necessary to synthesize, characterize, and strategically utilize this potent chemical building block.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's properties is critical for its application. The following table summarizes the key identifiers and physical properties of this compound.

| Property | Value | Reference |

| IUPAC Name | This compound | [5] |

| CAS Number | 18874-51-6 | [1] |

| Molecular Formula | C₅H₆BrN₃O₂ | [1] |

| Molecular Weight | 220.02 g/mol | [1] |

| Appearance | Expected to be a solid, likely pale yellow | [2] |

Predicted Spectroscopic Data

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show three distinct signals.

-

A broad singlet in the downfield region (>10 ppm), corresponding to the acidic N-H proton.

-

A quartet signal (approximately 2.8-3.1 ppm) for the methylene protons (-CH₂) of the ethyl group, split by the adjacent methyl protons.

-

A triplet signal (approximately 1.2-1.4 ppm) for the terminal methyl protons (-CH₃) of the ethyl group, split by the methylene protons. The absence of a proton at C4 or C5 simplifies the aromatic region.

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Four signals are anticipated.

-

Two signals in the aliphatic region for the ethyl group's -CH₂ and -CH₃ carbons.

-

Two signals in the aromatic/heterocyclic region corresponding to the C2, C4, and C5 carbons of the imidazole ring. The carbon bearing the nitro group (C5) and the carbon bearing the bromine (C4) would be significantly affected by these electron-withdrawing substituents.

-

-

MS (Mass Spectrometry):

-

The molecular ion peak (M⁺) will exhibit a characteristic isotopic pattern due to the presence of bromine. Two peaks of nearly equal intensity will appear at m/z 219 and 221 (for ⁷⁹Br and ⁸¹Br isotopes).

-

Key fragmentation patterns would likely include the loss of the nitro group ([M-NO₂]⁺) and potentially the ethyl group.

-

-

FTIR (Fourier-Transform Infrared Spectroscopy):

-

A broad absorption band around 3100-3300 cm⁻¹ for the N-H stretch.

-

Absorptions around 2900-3000 cm⁻¹ for aliphatic C-H stretching of the ethyl group.

-

Strong, asymmetric and symmetric stretching bands for the nitro group (NO₂) typically found near 1520-1560 cm⁻¹ and 1340-1380 cm⁻¹, respectively.

-

C=N stretching vibrations within the imidazole ring around 1450-1500 cm⁻¹.

-

Synthesis and Purification

A plausible and efficient synthesis of this compound involves the direct nitration of a suitable precursor, 4(5)-bromo-2-ethyl-1H-imidazole. This method is analogous to established procedures for the nitration of other bromo-imidazole scaffolds.[6]

Synthetic Workflow

The overall transformation is an electrophilic aromatic substitution, where the nitronium ion (NO₂⁺) is the active electrophile.

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocol

This protocol is adapted from a validated procedure for the nitration of 4-bromo-1H-imidazole.[6] Researchers must conduct their own risk assessment before proceeding.

Step 1: Reaction Setup

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, carefully add concentrated sulfuric acid (H₂SO₄, ~10 mL per gram of starting material).

-

Cool the sulfuric acid in an ice bath to 0-5 °C.

-

Slowly add 4(5)-bromo-2-ethyl-1H-imidazole (1 equivalent) to the cold sulfuric acid in portions, ensuring the temperature does not rise significantly. Stir until fully dissolved.

-

Causality: Using concentrated H₂SO₄ as the solvent ensures a highly acidic medium, which is essential for generating the nitronium ion electrophile in the next step. Pre-dissolving the substrate ensures a homogenous reaction mixture.

-

Step 2: Nitration

-

While maintaining the cold temperature, slowly add concentrated nitric acid (HNO₃, 1.1 equivalents) dropwise to the reaction mixture.

-

After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

-

Carefully heat the reaction mixture to 110 °C and maintain this temperature for 1 hour, monitoring the reaction progress by TLC.

-

Causality: The reaction between nitric acid and sulfuric acid generates the highly reactive nitronium ion (NO₂⁺). Heating is required to overcome the activation energy for the electrophilic attack on the electron-deficient bromo-imidazole ring.

-

Step 3: Work-up and Isolation

-

After the reaction is complete, cool the mixture back to room temperature.

-

In a separate large beaker, prepare a mixture of crushed ice and water.

-

Very slowly and carefully, pour the reaction mixture into the ice water with vigorous stirring. A precipitate should form.

-

Causality: Pouring the acidic mixture into ice water serves two critical purposes: it safely quenches the reaction and dilutes the strong acid, and it causes the organic product, which is poorly soluble in cold aqueous media, to precipitate out of solution.[6]

-

-

Collect the solid precipitate by vacuum filtration.

-

Wash the solid thoroughly with cold deionized water until the filtrate is neutral (pH ~7).

-

Dry the collected solid under vacuum.

Step 4: Purification and Validation

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel if isomeric impurities are present.

-

The identity and purity of the final product must be confirmed by the analytical methods described in Section 2.0 (NMR, MS, and melting point analysis). This step is crucial for a self-validating protocol.

Chemical Reactivity and Stability

-

N-H Acidity and Alkylation: The proton on the imidazole nitrogen is weakly acidic and can be removed by a suitable base. The resulting imidazolate anion is a potent nucleophile, allowing for N-alkylation to introduce various side chains.[7]

-

Reduction of the Nitro Group: The nitro group can be chemically reduced to an amine group using reagents like SnCl₂/HCl or catalytic hydrogenation. This amine is a versatile intermediate for further functionalization, such as amide bond formation.

-

Cross-Coupling Reactions: The C-Br bond is a prime site for derivatization. It can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki (with boronic acids) or Sonogashira (with terminal alkynes), to append new carbon-based substituents.[4] This is a powerful strategy in drug discovery for exploring chemical space.

-

Stability: The compound is stable under normal laboratory conditions. However, it should be stored away from strong oxidizing agents and strong bases.[8] It is a solid and should be handled in a well-ventilated area to avoid dust inhalation.[9][10]

Applications in Research and Drug Development

This compound is not typically an end-product drug but rather a high-value intermediate and scaffold.

-

Antitubercular Agents: The nitroimidazole core is a key component of new antitubercular drug candidates like Pretomanid. These compounds are effective against both replicating and non-replicating Mycobacterium tuberculosis.[2] This scaffold provides a starting point for developing novel analogues.

-

Hypoxia-Activated Anticancer Prodrugs: The hypoxic microenvironment of solid tumors presents a unique target for drugs that are selectively activated in low-oxygen conditions. The nitro group on this molecule makes it an ideal candidate for development as a hypoxia-activated prodrug.[11]

-

Scaffold for Library Synthesis: As a drug development professional, the true value of this molecule lies in its utility as a versatile building block. The presence of the bromine atom allows for systematic modification of the 4-position, enabling the generation of a focused library of compounds. These libraries can then be screened for enhanced potency, improved selectivity, or favorable pharmacokinetic properties.[3]

Safety and Handling

As with any laboratory chemical, proper safety precautions are mandatory. Based on data from structurally similar compounds, this compound should be treated as a hazardous substance.[12][13]

-

GHS Hazard Statements (Predicted):

-

Personal Protective Equipment (PPE):

-

Wear protective gloves, a lab coat, and chemical safety goggles conforming to government standards such as NIOSH (US) or EN 166 (EU).[14]

-

-

Handling:

-

Storage:

-

First Aid:

-

Eyes: Immediately rinse with plenty of water for at least 15 minutes. Seek medical attention.[8]

-

Skin: Wash off with soap and plenty of water. Seek medical attention if irritation persists.[14]

-

Ingestion: Do NOT induce vomiting. Immediately call a poison center or doctor.[9]

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[8]

-

Conclusion

This compound is more than just a chemical compound; it is a strategic tool for innovation in medicinal chemistry and drug discovery. Its unique constellation of functional groups provides a direct pathway to bio-reductively activated therapeutic agents while simultaneously offering a versatile handle for synthetic diversification. The robust synthesis and clear characterization profile outlined in this guide provide researchers with the necessary foundation to leverage this potent scaffold in the development of next-generation antimicrobial and anticancer agents.

References

- Vertex AI Search.

- Vertex AI Search.

- PubChem. 4-Bromo-5-nitro-1H-imidazole | C3H2BrN3O2 | CID 135408628. Available from: https://pubchem.ncbi.nlm.nih.gov/compound/135408628

- Google Patents. CN111646945A - Synthetic method of 4-bromo-2-nitro-1H-imidazole. Available from: https://patents.google.

- Vertex AI Search.

- CDN Isotopes. Safety Data Sheet. Available from: https://www.cdnisotopes.com/msds/D-7782.pdf

- ChemicalBook. 5-BROMO-4-NITRO-1H-IMIDAZOLE synthesis. Available from: https://www.chemicalbook.com/synthesis/6963-65-1.htm

- PubChem. 4-Bromo-2-nitro-1H-imidazole | C3H2BrN3O2 | CID 14358387. Available from: https://pubchem.ncbi.nlm.nih.gov/compound/14358387

- ResearchGate. An Improved Kilogram-Scale Synthesis of 2-Bromo-4-nitro-1H-imidazole: A Key Building Block of Nitroimidazole Drugs | Request PDF. Available from: https://www.researchgate.net/publication/343750033_An_Improved_Kilogram-Scale_Synthesis_of_2-Bromo-4-nitro-1H-imidazole_A_Key_Building_Block_of_Nitroimidazole_Drugs

- BLDpharm. 18874-51-6|this compound. Available from: https://www.bldpharm.com/products/18874-51-6.html

- Google Patents. Method for preparing 1-substituted-4-nitroimidazole compound - EP 2644599 A1. Available from: https://patents.google.

- SpectraBase. 4-Bromo-1H-imidazole. Available from: https://spectrabase.com/spectrum/5YdD5Y0Y5Yd

- Barcelona Fine Chemicals. 4(5)-Bromo-2-ethyl-1H-imidazole. Available from: https://www.barcelonafinechemicals.com/product/4-5-bromo-2-ethyl-1h-imidazole

- Benchchem. 4-Bromo-1-methyl-2-nitro-1H-imidazole: A Technical Review for Drug Discovery. Available from: https://www.benchchem.com/product/b5452/technical-review

- ChemicalBook. This compound | 18874-51-6. Available from: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB83666494.htm

- Benchchem. Application Notes and Protocols: Derivatization of 4-Bromo-1-methyl-2-nitro-1H-imidazole for Enhanced Bioactivity. Available from: https://www.benchchem.

- Benchchem. Technical Support Center: Synthesis of 4-Bromo-1-methyl-2-nitro-1H-imidazole. Available from: https://www.benchchem.com/product/b5452/technical-support

- PubChem. 2-Bromo-4-nitroimidazole | C3H2BrN3O2 | CID 47754. Available from: https://pubchem.ncbi.nlm.nih.gov/compound/47754

- PubChem. 5-Bromo-2-methyl-4-nitro-1H-imidazole | C4H4BrN3O2 | CID 135410005. Available from: https://pubchem.ncbi.nlm.nih.gov/compound/135410005

- RSC Publishing. Synthesis, antimicrobial potential and computational studies of crystalline 4-bromo-2-(1,4,5-triphenyl-1H-imidazole-2-yl)phenol and its metal complexes. Available from: https://pubs.rsc.org/en/content/articlelanding/2022/ra/d2ra02237d

- NINGBO INNO PHARMCHEM CO.,LTD. 2-Bromo-4-nitro-1H-imidazole: Comprehensive Overview and Applications. Available from: https://www.inno-pharmchem.com/product/2-bromo-4-nitro-1h-imidazole-cas-65902-59-2/

- The Royal Society of Chemistry. 13C NMR Spectrum of 2, 4, 5-triphenyl-1H-imidazole (4a). Available from: https://www.rsc.

- SpectraBase. 4-Bromo-2-methyl-5-nitro-1-(3-phenylpropyl)-1H-imidazole - Optional[MS (GC)] - Spectrum. Available from: https://spectrabase.com/spectrum/2T1T5T1T2T1T/4-Bromo-2-methyl-5-nitro-1-(3-phenylpropyl)-1H-imidazole

- Benchchem. Validating the Structure of Synthesized 4-Bromo-1-methyl-2-nitro-1H-imidazole: A Comparative Guide. Available from: https://www.benchchem.

- Der Pharma Chemica. Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. Available from: https://www.derpharmachemica.com/pharma-chemica/regioselective-synthesis-of-1-alkyl-4-nitro-1h-imidazole-using-2-methyl-5-nitroimidazole-and-4-nitroimidazole-as-starting-reagents.pdf

- ResearchGate. FTIR spectrum of 2-(4-nitrophenyl) 1, 4, 5-triphenyl 1H-imidazole. Available from: https://www.researchgate.net/figure/FTIR-spectrum-of-2-4-nitrophenyl-1-4-5-triphenyl-1H-imidazole_fig3_329240441

- BLD Pharm. 6963-65-1|4-Bromo-5-nitroimidazole. Available from: https://www.bldpharm.com/products/6963-65-1.html

- Stenutz. 4-bromo-2-methyl-5-nitroimidazole. Available from: https://www.stenutz.eu/chem/solv/4-bromo-2-methyl-5-nitroimidazole.php

Sources

- 1. This compound | 18874-51-6 [chemicalbook.com]

- 2. nbinno.com [nbinno.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. 18874-51-6|this compound|BLD Pharm [bldpharm.com]

- 6. 5-BROMO-4-NITRO-1H-IMIDAZOLE synthesis - chemicalbook [chemicalbook.com]

- 7. derpharmachemica.com [derpharmachemica.com]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

- 10. cdnisotopes.com [cdnisotopes.com]

- 11. benchchem.com [benchchem.com]

- 12. 4-Bromo-5-nitro-1H-imidazole | C3H2BrN3O2 | CID 135408628 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. 4-Bromo-2-nitro-1H-imidazole | C3H2BrN3O2 | CID 14358387 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. acrospharma.co.kr [acrospharma.co.kr]

An In-Depth Technical Guide on the Physical and Chemical Properties of 4-bromo-2-ethyl-5-nitro-1H-imidazole

This guide provides a comprehensive technical overview of 4-bromo-2-ethyl-5-nitro-1H-imidazole, a heterocyclic compound of interest to researchers, scientists, and professionals in drug development. While specific data for this exact molecule is limited, this document extrapolates from the well-established chemistry of related nitroimidazole analogs to present a robust profile of its expected properties and reactivity.

Introduction to the Nitroimidazole Scaffold

Nitroimidazoles are a cornerstone in medicinal chemistry, renowned for their broad spectrum of biological activities.[1] The core structure, an imidazole ring bearing a nitro group, is a key pharmacophore in numerous therapeutic agents.[1] The mechanism of action for many nitroimidazole-based drugs is contingent on the bioreductive activation of the nitro group. This process is particularly efficient under hypoxic conditions, such as those found in solid tumors and anaerobic infections, leading to the formation of cytotoxic reactive nitrogen species that can inflict cellular damage.[2]

Synthesis and Structural Elucidation

A plausible synthetic route to this compound would likely commence with the nitration of 2-ethyl-1H-imidazole, followed by regioselective bromination. The electron-donating nature of the 2-ethyl group would activate the imidazole ring towards electrophilic substitution.

Proposed Synthetic Pathway:

A likely synthetic approach would involve a two-step process:

-

Nitration of 2-ethyl-1H-imidazole: This would be achieved using standard nitrating agents, such as a mixture of nitric acid and sulfuric acid, to yield 2-ethyl-5-nitro-1H-imidazole.

-

Bromination of 2-ethyl-5-nitro-1H-imidazole: Subsequent bromination, potentially using N-bromosuccinimide (NBS) in a suitable solvent, would introduce the bromine atom at the 4-position. The regioselectivity of this step would be crucial and may require optimization of reaction conditions.

Physicochemical Properties

The physicochemical properties of this compound can be predicted based on its structure and by comparison with related compounds. The presence of the nitro group and the bromine atom will significantly influence its polarity, solubility, and electronic characteristics.

| Property | Predicted Value/Information | Basis of Prediction |

| Molecular Formula | C5H6BrN3O2 | |

| Molecular Weight | 220.02 g/mol | |

| Appearance | Likely a pale yellow or off-white solid | Based on related nitroimidazole compounds.[3] |

| Solubility | Expected to have moderate solubility in polar organic solvents and low solubility in water. | The nitro and imidazole moieties contribute to polarity, but the bromo and ethyl groups increase lipophilicity.[4][5] |

| pKa | The imidazole ring is weakly basic. The electron-withdrawing nitro group will decrease the basicity compared to unsubstituted imidazole. |

Spectroscopic Characterization

The structural confirmation of this compound would rely on a combination of spectroscopic techniques.

-

¹H NMR: The proton NMR spectrum is expected to show a signal for the N-H proton of the imidazole ring, a quartet for the methylene protons of the ethyl group, and a triplet for the methyl protons.

-

¹³C NMR: The carbon NMR would display distinct signals for the five carbon atoms in the molecule, with the carbon atoms attached to the nitro and bromo groups being significantly shifted.

-

Mass Spectrometry: The mass spectrum should exhibit a characteristic isotopic pattern for the molecular ion due to the presence of the bromine atom (¹⁹Br and ⁸¹Br isotopes in nearly a 1:1 ratio).[6] Fragmentation would likely involve the loss of the nitro group and cleavage of the ethyl side chain.[7]

Chemical Reactivity and Potential for Derivatization

The reactivity of this compound is dictated by its functional groups, offering several avenues for further chemical modification.

-

Reduction of the Nitro Group: The nitro group can be reduced to an amino group, which can then be further functionalized. This transformation is also key to its biological mechanism of action.[1]

-

Reactions at the Bromine Atom: The bromine atom is susceptible to nucleophilic aromatic substitution and can be a handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of a wide range of substituents.[8][9]

-

N-Alkylation of the Imidazole Ring: The nitrogen atom of the imidazole ring can be alkylated to introduce various side chains, a common strategy in the development of nitroimidazole-based drugs.[10][11]

Safety and Handling

Substituted nitroimidazoles should be handled with care in a laboratory setting. While specific toxicity data for this compound is not available, related compounds are known to be harmful if swallowed and may cause skin and eye irritation.[12][13][14]

Recommended Safety Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

-

In case of contact, rinse the affected area with plenty of water.

Potential Applications in Drug Discovery

The this compound scaffold holds promise for the development of novel therapeutic agents. The bromine atom provides a convenient point for chemical modification to explore structure-activity relationships (SAR). Given the established biological activities of nitroimidazoles, this compound could serve as a starting point for the discovery of new drugs for:

-

Oncology: As hypoxia-activated prodrugs for targeting solid tumors.

-

Infectious Diseases: As antimicrobial agents against anaerobic bacteria and parasites.[15]

Experimental Protocols

Hypothetical Synthesis of this compound

Step 1: Synthesis of 2-ethyl-5-nitro-1H-imidazole

-

To a stirred solution of 2-ethyl-1H-imidazole in concentrated sulfuric acid, cooled in an ice bath, slowly add a mixture of concentrated nitric acid and sulfuric acid, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

-

Pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., sodium carbonate) to precipitate the product.

-

Filter the solid, wash with water, and dry to obtain 2-ethyl-5-nitro-1H-imidazole.

Step 2: Synthesis of this compound

-

Dissolve 2-ethyl-5-nitro-1H-imidazole in a suitable solvent (e.g., acetic acid).

-

Add N-bromosuccinimide (NBS) portion-wise to the solution at room temperature.

-

Stir the reaction mixture for several hours until the starting material is consumed (monitored by TLC).

-

Pour the reaction mixture into water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with a solution of sodium thiosulfate to remove any unreacted bromine, followed by brine.

-